molecular formula C16H20N6 B2791416 3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034470-74-9

3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Cat. No.: B2791416
CAS No.: 2034470-74-9
M. Wt: 296.378
InChI Key: JAANXRLRYGELBT-UHFFFAOYSA-N
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Description

3-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine (CAS 2034308-69-3) is a synthetic heterocyclic compound with a molecular formula of C19H24N6 and a molecular weight of 336.4 g/mol . Its structure features a piperazine linker connecting a methylpyrimidine moiety to a dihydro-cyclopentapyridazine core, a scaffold known for its relevance in medicinal chemistry. The piperazine ring is a privileged structure in drug discovery, often contributing to desirable pharmacokinetic properties and is found in compounds with a broad spectrum of biological activities . Furthermore, the pyridazine heterocycle is recognized for its unique physicochemical properties, including a high dipole moment that can facilitate π-π stacking interactions and a robust hydrogen-bonding capacity, both of which are important for molecular recognition and target engagement . This specific molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents. Potential applications for this compound include use as a key intermediate in organic synthesis, a building block for the development of novel pharmacologically active molecules, and a candidate for high-throughput screening campaigns against various biological targets. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-9-15(18-11-17-12)21-5-7-22(8-6-21)16-10-13-3-2-4-14(13)19-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANXRLRYGELBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopenta[c]pyridazine core fused with a piperazine ring and a methylpyrimidine moiety. Its molecular formula is C15H19N5C_{15}H_{19}N_{5}, and it has a molecular weight of approximately 271.35 g/mol. The unique combination of these structural elements contributes to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. For instance, related pyridazine compounds showed IC50 values ranging from 20.1 nM to 151 nM against CDK2, an important target in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Pyridazine 11lT-47D43.8Induces apoptosis
Pyridazine 11mMDA-MB-23120.1Cell cycle arrest
Pyridazine 11eSKOV-355.6CDK2 inhibition

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival. For example, the inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest and apoptosis in cancer cells.

3. Other Biological Activities

In addition to anticancer properties, related compounds have been explored for their anti-inflammatory and antimicrobial activities. The ability to modulate various biological pathways makes them promising candidates for further pharmacological development.

Synthesis Methods

The synthesis of 3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine involves several key steps:

  • Formation of the Piperazine Intermediate : The piperazine ring is synthesized through reactions involving amines and suitable reagents.
  • Substitution with Methylpyrimidine : The piperazine intermediate is reacted with 6-methylpyrimidine under basic conditions.
  • Cyclization to Form Cyclopenta[c]pyridazine : This step typically involves cyclization reactions that yield the final product.

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyridazine derivatives, compounds similar to our target were assessed for their effects on cell cycle progression in T-47D and MDA-MB-231 cells. Flow cytometric analysis revealed significant increases in the G2/M phase population, indicating effective cell cycle arrest leading to apoptosis .

Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of pyridazines, identifying CDK2 as a primary target. The binding interactions were analyzed using molecular docking studies, confirming the potential for these compounds to serve as effective CDK inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be inferred through comparisons with analogs. Below is a detailed analysis of key structural analogs and their differentiating features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Implications
3-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine Cyclopenta[c]pyridazine - Piperazine with 6-methylpyrimidin-4-yl - Rigid bicyclic core
- Methylpyrimidine enhances lipophilicity
Possible kinase inhibition; moderate solubility due to methyl group
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone () Cyclopenta[c]pyridazine - Piperazine linked to azetidinyl-methanone
- Pyrimidine with 3,5-dimethylpyrazole
- Azetidine introduces steric bulk
- Dimethylpyrazole may improve metabolic stability
Enhanced target selectivity; altered pharmacokinetics due to polar methanone
Hypothetical analog: 3-(4-(2-Aminopyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine Cyclopenta[c]pyridazine - Piperazine with 2-aminopyrimidin-4-yl - Amino group increases polarity Higher solubility; potential for hydrogen bonding with targets

Key Observations:

Substituent Effects on Solubility and Lipophilicity: The 6-methylpyrimidin-4-yl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., 2-aminopyrimidine). This may reduce aqueous solubility but enhance membrane permeability.

Impact of Linker Flexibility: The piperazine linker in the target compound provides conformational flexibility, enabling adaptation to diverse binding pockets. In contrast, the azetidinyl-methanone group in the analog introduces rigidity, which might restrict binding to specific targets .

Biological Target Affinity :

  • While direct binding data are absent in the provided evidence, the cyclopenta[c]pyridazine core is common in kinase inhibitors (e.g., JAK or CDK inhibitors). The methylpyrimidine substituent may compete with ATP for kinase binding, whereas bulkier groups (e.g., dimethylpyrazole) could alter selectivity profiles.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To reduce trial-and-error approaches, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE). DoE minimizes experiments by systematically varying parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions . Computational workflows, such as those from ICReDD, predict feasible pathways and intermediates, enabling targeted experimental validation .

Q. How can structural characterization be systematically validated for this compound and its intermediates?

Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formulas, nuclear magnetic resonance (NMR) for stereochemical analysis, and X-ray crystallography for absolute configuration determination. For impurities or by-products, reference standards (e.g., pyrimidine-piperazine analogs in and ) should guide HPLC-MS comparisons .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) are effective for modeling reaction energetics and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can explore potential reaction networks and by-product formation .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Perform pharmacokinetic profiling to assess bioavailability and metabolite formation. If discrepancies persist, use molecular dynamics (MD) simulations to evaluate target binding under physiological conditions (e.g., solvation effects, pH). Cross-reference with structural analogs (e.g., ’s fluorinated pyrimidine derivatives) to identify substituent-dependent activity trends .

Q. What methodologies address unexpected by-products during scale-up of the synthesis?

Apply membrane separation technologies (e.g., nanofiltration) or advanced crystallization techniques to isolate by-products. Use reaction fundamentals and reactor design principles (CRDC subclass RDF2050112) to optimize mixing efficiency and heat transfer, minimizing side reactions . For persistent impurities, develop a kinetic model to identify rate-limiting steps and adjust residence times .

Q. How can structure-activity relationships (SAR) be rigorously explored for this compound’s derivatives?

Synthesize analogs with systematic substitutions (e.g., varying piperazine substituents or cyclopentane ring modifications) using parallel synthesis platforms. Evaluate biological activity through dose-response assays and correlate with electronic (Hammett constants) or steric (Taft parameters) descriptors. Cross-validate with computational docking studies on target proteins .

Q. What strategies reconcile discrepancies in computational vs. experimental reaction yields?

Re-examine computational assumptions (e.g., solvent effects, catalyst deactivation) using microkinetic modeling. Validate with in situ spectroscopy (e.g., FTIR, Raman) to detect transient intermediates not accounted for in simulations . Adjust computational parameters iteratively to align with empirical data.

Q. How can this compound’s stability under non-ambient conditions be evaluated for specialized applications?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS). For photostability, employ UV-vis spectroscopy under controlled light exposure. Compare degradation pathways with structurally related compounds (e.g., ’s benzylpiperazine analog) to identify stabilizing functional groups .

Cross-Disciplinary Applications

Q. What chemical engineering principles are critical for integrating this compound into continuous flow processes?

Leverage process control and simulation tools (CRDC subclass RDF2050108) to design reactors with real-time monitoring (e.g., PAT systems). Optimize powder properties (e.g., flowability via particle size distribution) to prevent clogging in flow systems .

Q. How can this compound be adapted for environmental or materials science applications?

Explore its use as a ligand in catalytic systems (e.g., CO₂ reduction) by modifying electron-donating groups on the pyrimidine ring. For materials, investigate self-assembly behavior using small-angle X-ray scattering (SAXS) and correlate with piperazine conformational flexibility .

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